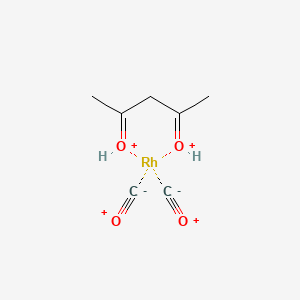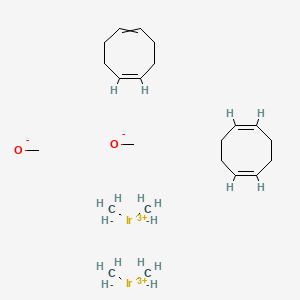
carbanide;(1Z,5Z)-cycloocta-1,5-diene;(5Z)-cycloocta-1,5-diene;iridium(3+);methanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The term “Di-” is a prefix used in chemistry to denote the presence of two identical functional groups or atoms within a molecule. This prefix is commonly used in the nomenclature of various organic and inorganic compounds. For instance, diols contain two hydroxyl groups, and dicarboxylic acids contain two carboxyl groups. The presence of these groups significantly influences the chemical properties and reactivity of the compounds.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of compounds with the “Di-” prefix often involves specific synthetic routes tailored to introduce the desired functional groups. For example, diols can be synthesized through the dihydroxylation of alkenes using reagents like osmium tetroxide or potassium permanganate . Dicarboxylic acids can be prepared through the oxidation of alkenes or alkynes using strong oxidizing agents such as potassium permanganate or ozone .
Industrial Production Methods
Industrial production methods for these compounds vary depending on the specific compound. For instance, ethylene glycol (a diol) is industrially produced through the hydration of ethylene oxide . Adipic acid (a dicarboxylic acid) is produced through the oxidation of cyclohexanol and cyclohexanone with nitric acid .
化学反応の分析
Types of Reactions
Compounds with the “Di-” prefix undergo various types of chemical reactions, including:
Oxidation: Diols can be oxidized to form diketones or carboxylic acids.
Reduction: Dicarboxylic acids can be reduced to form diols or aldehydes.
Substitution: Diols can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide, and ozone.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and nickel for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific starting materials and reaction conditions. For example, the oxidation of ethylene glycol produces oxalic acid, while the reduction of adipic acid produces hexanediol .
科学的研究の応用
Compounds with the “Di-” prefix have a wide range of scientific research applications:
作用機序
The mechanism of action of compounds with the “Di-” prefix varies depending on the specific compound and its application. For example, diols can act as nucleophiles in substitution reactions, attacking electrophilic centers to form new bonds . Dicarboxylic acids can act as acids, donating protons in acid-base reactions or forming esters and amides through condensation reactions .
類似化合物との比較
Similar Compounds
Compounds similar to those with the “Di-” prefix include:
Monofunctional compounds: Compounds with only one functional group, such as alcohols and carboxylic acids.
Polyfunctional compounds: Compounds with more than two functional groups, such as triols and tricarboxylic acids.
Uniqueness
The uniqueness of compounds with the “Di-” prefix lies in their ability to form stable intermediates and products in various chemical reactions. For example, diols can form stable cyclic ethers through intramolecular reactions, while dicarboxylic acids can form stable cyclic anhydrides .
特性
分子式 |
C22H42Ir2O2 |
|---|---|
分子量 |
723.0 g/mol |
IUPAC名 |
carbanide;(1Z,5Z)-cycloocta-1,5-diene;(5Z)-cycloocta-1,5-diene;iridium(3+);methanolate |
InChI |
InChI=1S/2C8H12.2CH3O.4CH3.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2;;;;;;/h2*1-2,7-8H,3-6H2;2*1H3;4*1H3;;/q;;6*-1;2*+3/b2-1-,8-7?;2-1-,8-7-;;;;;;;; |
InChIキー |
LPGNNCVJKPMKNF-YOQAFICASA-N |
異性体SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].C[O-].C[O-].C1C=CCC/C=C\C1.C1/C=C\CC/C=C\C1.[Ir+3].[Ir+3] |
正規SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].C[O-].C[O-].C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir+3].[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


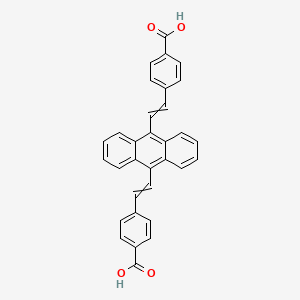
![(S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927338.png)
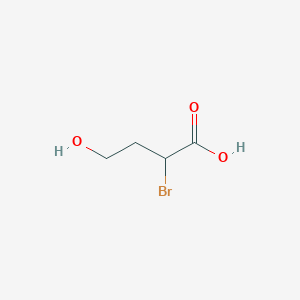

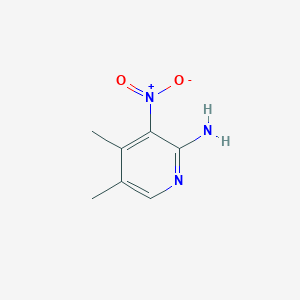

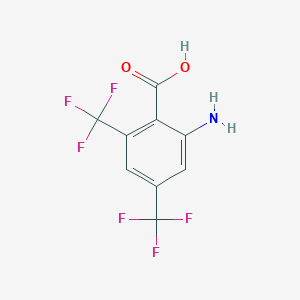


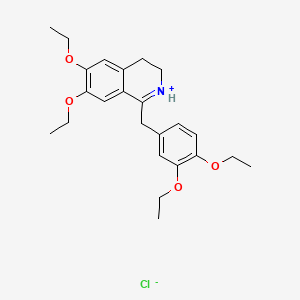

![[(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B11927388.png)
![4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid](/img/structure/B11927394.png)
